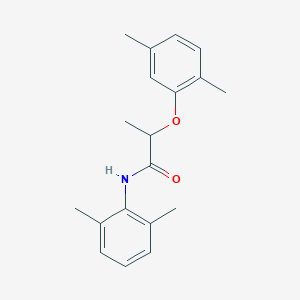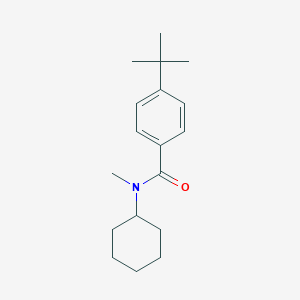![molecular formula C20H20N2O4S B250136 N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B250136.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide is its versatility. It can be used in a variety of lab experiments due to its unique properties. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide are vast. Future research may focus on its use as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, its use as a fluorescent probe for the detection of metal ions may be further explored. Further studies may also be conducted to determine its safety and toxicity in various biological systems.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields. Its unique properties make it a valuable tool in scientific research. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide involves the reaction of 4-(dimethylamino)sulfonylphenylamine with 2-(1-naphthyloxy)acetyl chloride in the presence of triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide has been extensively studied for its potential applications in various fields. It has been shown to possess anticancer, anti-inflammatory, and antiviral properties. Additionally, it has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
Molekularformel |
C20H20N2O4S |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C20H20N2O4S/c1-22(2)27(24,25)17-12-10-16(11-13-17)21-20(23)14-26-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
VKVADWUJZQZMJB-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B250067.png)
![4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)

![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)
